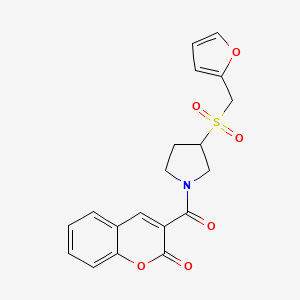

3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

CAS No.: 1795442-43-1

Cat. No.: VC4333103

Molecular Formula: C19H17NO6S

Molecular Weight: 387.41

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1795442-43-1 |

|---|---|

| Molecular Formula | C19H17NO6S |

| Molecular Weight | 387.41 |

| IUPAC Name | 3-[3-(furan-2-ylmethylsulfonyl)pyrrolidine-1-carbonyl]chromen-2-one |

| Standard InChI | InChI=1S/C19H17NO6S/c21-18(16-10-13-4-1-2-6-17(13)26-19(16)22)20-8-7-15(11-20)27(23,24)12-14-5-3-9-25-14/h1-6,9-10,15H,7-8,11-12H2 |

| Standard InChI Key | QUVZASDSHULCRO-UHFFFAOYSA-N |

| SMILES | C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=CC4=CC=CC=C4OC3=O |

Introduction

Chemical Features

-

IUPAC Name: 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one

-

Molecular Formula: C17H15NO5S

-

Molecular Weight: Approximately 345.37 g/mol

-

Key Functional Groups:

-

Coumarin (chromen-2-one) core: Known for its biological activity and fluorescence properties.

-

Pyrrolidine ring: A saturated five-membered nitrogen-containing heterocycle.

-

Furan moiety: A five-membered aromatic ring containing oxygen.

-

Sulfonyl group (-SO2): Provides polarity and potential for hydrogen bonding.

-

Structural Representation

The compound integrates multiple functional groups, making it versatile for chemical modifications and biological interactions. The coumarin scaffold is often associated with anticoagulant, anticancer, and antimicrobial properties.

Synthesis

The synthesis of 3-(3-((furan-2-ylmethyl)sulfonyl)pyrrolidine-1-carbonyl)-2H-chromen-2-one likely involves the following steps:

-

Preparation of the Coumarin Core:

-

Coumarins are typically synthesized via the Pechmann condensation or Knoevenagel condensation of phenols with β-ketoesters or aldehydes.

-

-

Functionalization of the Pyrrolidine Ring:

-

The pyrrolidine ring can be introduced through cyclization reactions involving amines and dihaloalkanes or via reductive amination.

-

-

Attachment of the Furan Moiety:

-

The furan group is linked to the sulfonyl group by reacting furan derivatives with sulfonyl chlorides under basic conditions.

-

-

Final Coupling:

-

The pyrrolidine and coumarin units are coupled through an amide bond, typically using coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

-

Biological Activity

Coumarin derivatives are widely studied for their pharmacological properties. The incorporation of a pyrrolidine ring and a sulfonyl-linked furan group may enhance the compound's bioactivity:

-

Anticancer Potential: Coumarins are known to inhibit cell proliferation by targeting enzymes like topoisomerases.

-

Anti-inflammatory Effects: Sulfonamide derivatives often exhibit anti-inflammatory properties.

-

Antimicrobial Activity: Furan-containing compounds have been reported to possess antibacterial and antifungal activities.

Analytical Characterization

To confirm the identity and purity of this compound, various analytical techniques can be employed:

-

NMR Spectroscopy (1H and 13C):

-

Provides detailed information on hydrogen and carbon environments within the molecule.

-

-

Mass Spectrometry (MS):

-

Confirms molecular weight and fragmentation patterns.

-

-

Infrared Spectroscopy (IR):

-

Identifies functional groups based on characteristic absorption bands (e.g., C=O stretch around 1700 cm⁻¹).

-

-

X-ray Crystallography:

-

Determines the three-dimensional structure if crystals are available.

-

Comparison with Related Compounds

| Property | This Compound | Related Coumarins |

|---|---|---|

| Functional Groups | Coumarin, pyrrolidine, furan-sulfonyl | Typically hydroxyl or methoxy substituents |

| Molecular Weight | ~345 g/mol | Varies depending on substituents |

| Biological Activity | Potential anticancer, anti-inflammatory | Anticoagulant (e.g., warfarin), antimicrobial |

| Synthesis Complexity | Moderate to high due to multiple functional units | Moderate |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume